Methyl 2-chloro-5-fluoronicotinate
Description
Significance and Context in Nicotinate (B505614) Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives, collectively referred to as nicotinates, are of significant interest in various fields of chemistry and biology. Nicotinic acid is a precursor to the essential coenzymes NAD and NADP, which play crucial roles in cellular metabolism. In organic chemistry, the nicotinate scaffold is a common feature in many biologically active compounds.
The introduction of halogen atoms, such as chlorine and fluorine, onto the nicotinate ring system significantly modifies its chemical reactivity and physical properties. The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position of Methyl 2-chloro-5-fluoronicotinate makes the molecule susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide range of other functional groups, making it a key intermediate in the synthesis of various substituted pyridines.
Historical Perspective of Analogous Fluorinated Pyridines in Synthetic Chemistry
The development of synthetic methods for fluorinated pyridines has been an active area of research for several decades. The introduction of fluorine into organic molecules can dramatically alter their biological activity, metabolic stability, and lipophilicity, making fluorinated heterocycles particularly valuable in medicinal chemistry and materials science.
Early methods for the synthesis of fluorinated pyridines often involved harsh reaction conditions and lacked regioselectivity. For example, the synthesis of perfluoropyridine in the early 1960s involved the defluorination of perfluoropiperidine at high temperatures over iron or nickel, resulting in low to moderate yields. Another approach involved heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410).
Over the years, more sophisticated methods have been developed for the selective introduction of fluorine atoms onto the pyridine (B92270) ring. These include electrophilic fluorination using reagents like Selectfluor™ and nucleophilic fluorination reactions. The development of these methods has paved the way for the synthesis of a wide array of specifically substituted fluorinated pyridines, including analogs of this compound.
Current Research Landscape and Future Directions for this compound
Current research involving this compound primarily focuses on its use as a versatile intermediate in the synthesis of novel organic compounds with potential applications in pharmaceuticals and agrochemicals. Researchers are exploring its reactivity in various cross-coupling reactions and nucleophilic substitution reactions to generate libraries of new molecules for biological screening.
The strategic positioning of the chloro and fluoro substituents on the pyridine ring allows for selective functionalization. For instance, the chlorine atom at the 2-position is generally more reactive towards nucleophilic displacement than the fluorine atom at the 5-position, enabling sequential reactions to introduce different substituents at these two positions.
Future research is likely to continue to exploit the unique reactivity of this compound. This may include the development of new catalytic methods for its functionalization, its use in the synthesis of complex natural product analogs, and the exploration of its potential as a building block for novel materials with interesting electronic or photophysical properties. The demand for new and effective pharmaceuticals and agrochemicals will continue to drive research into the synthesis and applications of this and related fluorinated pyridine derivatives.
Compound Information
| Compound Name |
| This compound |
| Nicotinic acid |
| Niacin |
| Vitamin B3 |
| NAD |
| NADP |
| Perfluoropyridine |
| Pentachloropyridine |
| Selectfluor™ |
| 2-chloro-5-fluoronicotinonitrile |
| 2-chloro-5-fluoronicotinaldehyde |
| 2-chloro-5-fluoronicotinic acid |
| Methyl 6-bromo-5-fluoronicotinate |
| Methyl 2-chloronicotinate |
| 2-chloronicotinic acid |
| Ethyl 2-methyl-5-nitro-6-phenylnicotinate |
| 2-Methyl-5-nitro-6-phenylnicotinohydrazide |
| Methyl 5-chloro-2-nitrobenzoate |
| 2-chloro-5-methylphenol |
| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide |
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 847729-27-5 |
| Molecular Formula | C7H5ClFNO2 |
| Molecular Weight | 189.57 g/mol |
| Physical Form | Solid or liquid |
| Purity | Typically 95% or 97% |
| Storage | Inert atmosphere, room temperature |
| InChI Key | VYUNQTNDEVFXPO-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNQTNDEVFXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640099 | |
| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847729-27-5 | |
| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Chloro 5 Fluoronicotinate
Established Synthetic Routes
Approaches Involving 2-Hydroxynicotinic Acid as a Starting Material
A significant synthetic route to Methyl 2-chloro-5-fluoronicotinate begins with 2-hydroxynicotinic acid. This multi-step process involves nitration, chlorination, reduction, diazotization, and fluorination.
Nitration and Chlorination
The initial step involves the nitration of a nicotinic acid derivative. The nitration of 6-hydroxynicotinic acid has been a subject of study. Aromatic rings can undergo nitration when treated with nitric acid in the presence of a strong acid like sulfuric acid, which facilitates the formation of the active electrophile, the nitronium ion (NO2+).
Following nitration, the resulting nitro-substituted hydroxynicotinic acid undergoes chlorination to replace the hydroxyl group with a chlorine atom, yielding a chloronitronicotinic acid derivative.
Reduction of Nitro Group to Amino Group
The nitro group of the chloronitronicotinic acid is then reduced to a primary amino group. This transformation is a crucial step and can be achieved using various reducing agents. Common methods for the reduction of aryl nitro compounds include catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon, or chemical reduction with reagents such as iron in acidic media or sodium hydrosulfite. The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine.
Diazotization and Fluorination using Fluoroboric Acid
The resulting amino group is then converted into a fluorine atom via a diazotization reaction followed by fluorination. The primary aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.
For the introduction of fluorine, the Balz-Schiemann reaction is a widely used method. This reaction involves the formation of an isolable and relatively stable arenediazonium tetrafluoroborate (B81430) salt by treating the diazonium salt with fluoroboric acid (HBF4). df-chemicals.com Thermal decomposition of this salt then yields the desired fluoroaromatic compound. This process is compatible with a variety of substituents. An alternative approach involves in situ fluoro-de-diazoniation using reagents like tert-butyl nitrite in the presence of a fluorine source such as boron trifluoride, avoiding the isolation of potentially hazardous diazonium salts. researchgate.net
Advanced and Novel Synthetic Strategies
Modern organic synthesis often employs advanced, catalytic methods to construct complex molecules with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Nicotinates
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are widely used in the synthesis of highly substituted aromatic and heteroaromatic compounds. For instance, the Suzuki cross-coupling reaction allows for the coupling of aryl- or vinyl-boronic acids with aryl or vinyl halides. sigmaaldrich.com
In the context of nicotinic acid derivatives, halogenated nicotinates serve as excellent substrates for such reactions. These reactions offer a versatile platform for introducing a wide range of substituents onto the pyridine (B92270) ring.
Negishi Coupling with Organozinc Reagents for Pyridine Moiety Derivatization
The Negishi coupling is a prominent palladium-catalyzed cross-coupling reaction that involves the reaction of an organozinc reagent with an organic halide or triflate. wikipedia.org This method is particularly valuable for its high functional group tolerance and its ability to form C-C bonds involving sp, sp2, and sp3-hybridized carbon atoms. wikipedia.orgorganic-chemistry.org
In the synthesis and derivatization of pyridine-containing molecules, Negishi coupling is a powerful technique. orgsyn.org Organozinc reagents derived from pyridyl halides can be coupled with various partners. orgsyn.orgthieme-connect.de The preparation of these organozinc reagents can be achieved through transmetalation from organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. youtube.com Recent advancements have led to the development of solid, air-stable 2-pyridylzinc reagents, which offer greater operational simplicity. nih.gov The Negishi coupling reaction generally proceeds under mild conditions and demonstrates a high degree of functional group compatibility, tolerating groups such as esters, amides, and nitriles. organic-chemistry.orgnih.gov
Borylation of Halogenated Nicotinates for Further Functionalization
The introduction of a boryl group onto a halogenated nicotinate (B505614) framework is a powerful strategy for creating versatile intermediates. These boron-containing compounds can subsequently participate in a wide array of cross-coupling reactions, allowing for the construction of complex molecular architectures. Catalytic C-H borylation has emerged as a particularly efficient method for this purpose.
Research has demonstrated the efficacy of transition metal catalysts, such as those based on iridium, rhodium, and nickel, in facilitating the borylation of aromatic and heteroaromatic rings. nih.govnih.govnagoya-u.ac.jp For instance, an iridium-catalyzed borylation sequence has been developed that allows for the net synthesis of fluoroarenes where a boronic ester is positioned ortho to a fluorine atom. nih.gov This two-step process involves an initial Ir-catalyzed borylation, followed by a chemoselective palladium-catalyzed dehalogenation. nih.gov The use of a halogen atom positioned para to the fluorine can serve to block unwanted borylation at the meta position, thereby directing the reaction to the desired location. nih.gov
Similarly, rhodium(I) boryl complexes have been shown to catalyze the borylation of arenes containing trifluoromethylsulfanyl (SCF₃) groups, with unique regioselectivity for the position ortho to the SCF₃ group. nih.gov Nickel catalysis has also been successfully employed for the aromatic C-H borylation of benzene (B151609) and indole (B1671886) derivatives using bis(pinacolato)diboron (B136004) (B₂pin₂). nagoya-u.ac.jp These methodologies, while not all directly applied to this compound, establish a clear precedent for the catalytic borylation of functionalized aromatic systems, offering a viable route for its further elaboration.
| Catalyst System | Substrate Type | Key Features |
| Iridium / Palladium | Fluoroarenes | Two-step borylation/dehalogenation sequence; achieves ortho-borylation relative to fluorine. nih.gov |
| Rhodium(I) Boryl Complexes | SCF₃-functionalized arenes | Unique regioselectivity for the position ortho to the directing SCF₃ group. nih.gov |
| Nickel / Phosphine (B1218219) Ligand | Benzene/Indole Derivatives | First nickel-catalyzed aromatic C-H borylation; C-H cleavage is likely rate-determining. nagoya-u.ac.jp |
| Nanoporous Gold (AuNPore) | Dialkyl Ethers | Heterogeneous, support-free, and base-free catalysis for borylating stable C-O bonds. researchgate.net |
Fluoride-Chloride Exchange Reactions in Nicotinate Systems
The direct introduction of fluorine onto a pyridine ring can be challenging. One common strategy involves a halogen exchange (Halex) reaction, where a chlorine atom is substituted for a fluorine atom. This transformation is a cornerstone in the synthesis of many fluorinated heterocycles.
The synthesis of related fluoro-organic compounds has been achieved using hydrofluorination agents. google.com For example, the exchange of chlorine for fluorine in 2,2-dichloropropionic acid can be accomplished using anhydrous hydrogen fluoride (B91410) (HF) or HF-based reagents like KHSO₄-13HF, often in the presence of a Lewis acid catalyst such as SnCl₄. google.com
In the context of nicotinic acid derivatives, nucleophilic aromatic substitution is a key reaction. The synthesis of fluorine-18 (B77423) labeled prosthetic groups for medical imaging often involves the displacement of a leaving group, such as a chlorine atom or a trimethylammonium group, by the [¹⁸F]fluoride ion. nih.gov For instance, the precursor for a PET imaging agent, 6-chloronicotinic acid NHS ester, is converted into a more reactive trimethylammonium salt before the final nucleophilic fluorination step. nih.gov This highlights that while direct chloride-fluoride exchange is possible, conversion of the chloro group to a better leaving group can enhance the efficiency of the fluorination reaction.
| Fluorinating Reagent | Substrate Example | Reaction Type | Key Conditions |
| Anhydrous HF / Lewis Acid | 2,2-dichloropropionic acid | Halogen Exchange (Halex) | Use of catalyst like SnCl₄ to facilitate Cl-to-F exchange. google.com |
| KHSO₄-13HF | 2,2-dichloropropionic acid | Halogen Exchange (Halex) | An alternative HF-based reagent system. google.com |
| [¹⁸F]Fluoride | 6-trimethylammonium nicotinic acid NHS ester triflate | Nucleophilic Aromatic Substitution | Radiosynthesis performed on a Sep-Pak cartridge, often in a solvent mixture like acetonitrile/t-butanol. nih.gov |
Chemo- and Regioselective Functionalization Approaches
Achieving chemo- and regioselectivity is paramount when modifying a multifunctional molecule like this compound. The inherent electronic properties of the pyridine ring, which is electron-deficient, along with the influence of the existing chloro, fluoro, and methyl ester substituents, dictate the reactivity of the molecule. researchgate.net Directing new functional groups to a specific, desired position while leaving other reactive sites untouched is a significant synthetic challenge. researchgate.net
Conventional functionalization of pyridines often targets the positions ortho and para to the nitrogen atom. researchgate.net However, various strategies have been developed to override these innate tendencies. One approach involves converting the pyridine into a heterocyclic phosphonium (B103445) salt. nih.govthieme-connect.de This modification transforms a specific C-H bond into a versatile handle that can subsequently undergo reactions with a range of nucleophiles or participate in transition-metal cross-coupling, enabling the formation of new C-O, C-S, C-N, and C-C bonds at a pre-determined position. thieme-connect.de Another strategy employs directed metalation, where a directing group on the ring complexes with an organometallic base to facilitate deprotonation and subsequent functionalization at an adjacent position. researchgate.net Such methods provide the precision needed to synthesize complex, highly substituted pyridine derivatives.
| Strategy | Method | Target Position | Outcome |
| Heterocyclic Phosphonium Salt Formation | Reaction with PPh₃ and an oxidant | 4-position | Creates a C-PPh₃⁺ group as a versatile handle for subsequent cross-coupling or nucleophilic substitution. nih.govthieme-connect.de |
| Directed Lithiation | Use of bulky silyl (B83357) groups and nBuLi | 5-position (remote lithiation) | Steric influence of silyl groups directs lithiation to the C5-position of 1,3-bis-silylated arenes. researchgate.net |
| Directed Magnesiation | Use of TMPMgCl·LiCl | Varies based on substrate | A sequence of magnesiations allows for the controlled, stepwise functionalization of the pyridine ring. researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign and sustainable. researchgate.netsruc.ac.uk This involves minimizing waste, using less hazardous substances, employing catalytic rather than stoichiometric reagents, and improving energy efficiency. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like pharmaceuticals and agrochemicals.
For the synthesis of fluorinated aromatics, traditional methods can involve harsh reagents and generate significant waste. sruc.ac.uk Green chemistry approaches seek to mitigate these issues. The use of novel, recyclable, and environmentally friendly catalysts and solvents is a key focus. sruc.ac.uk For example, developing catalytic systems that operate efficiently in safer solvents like water or alcohols, or even under solvent-free conditions, can dramatically reduce the environmental impact of a synthesis. researchgate.netmdpi.com
Microwave-assisted synthesis is another green technique that can be applied. sruc.ac.ukmdpi.com Microwave irradiation can often accelerate reaction rates, improve yields, and reduce the formation of side products compared to conventional heating. sruc.ac.uk Furthermore, the development of biocatalytic routes, using enzymes to perform specific chemical transformations, represents a significant advance in green chemistry. researchgate.net While specific green chemistry literature for this compound is sparse, the methodologies developed for related compounds, such as fluoroquinolones, provide a clear roadmap. These include using efficient catalysts to reduce energy consumption and replacing hazardous solvents to create a more sustainable manufacturing process. sruc.ac.uk
| Green Chemistry Principle | Application in Synthesis | Potential Advantage |
| Catalysis | Use of recyclable, heterogeneous catalysts (e.g., Nanoporous Gold). researchgate.net | Reduces waste from stoichiometric reagents; allows for easier product purification. researchgate.netresearchgate.net |
| Alternative Solvents | Replacing hazardous solvents with water, alcohols, or ionic liquids. researchgate.net | Improves the safety and environmental profile of the process. researchgate.netsruc.ac.uk |
| Energy Efficiency | Employing microwave-assisted synthesis. sruc.ac.ukmdpi.com | Shorter reaction times, potentially higher yields, and reduced energy consumption. sruc.ac.uk |
| Waste Prevention | Designing high-yield, atom-economical reactions. | Minimizes the generation of chemical waste (improves E-Factor and PMI). researchgate.net |
Chemical Reactivity and Transformation of Methyl 2 Chloro 5 Fluoronicotinate
Reactions at the Ester Moiety
The ester functional group in Methyl 2-chloro-5-fluoronicotinate is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis to 2-chloro-5-fluoronicotinic acid
The ester can be hydrolyzed to its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This transformation is typically carried out under alkaline conditions. The use of bases such as lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide at room temperature can effectively facilitate this hydrolysis. acs.org This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates. acs.org
| Reactant | Reagents | Product | Conditions |
| This compound | LiOH, NaOH, or KOH | 2-chloro-5-fluoronicotinic acid | Room Temperature |
Transesterification Reactions
Transesterification, the conversion of one ester to another, can be achieved under both acidic and basic conditions. bldpharm.com For this compound, this reaction involves the exchange of the methyl group for a different alkyl or aryl group. This process is often catalyzed by acids or bases. nih.gov In a typical base-catalyzed transesterification, an alkoxide, such as sodium ethoxide, is used to displace the methoxide (B1231860) from the ester, forming a new ester. bldpharm.com To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. bldpharm.com
| Reactant | Reagents | Product | Catalyst |
| This compound | Alcohol (e.g., Ethanol) | New Ester (e.g., Ethyl 2-chloro-5-fluoronicotinate) | Acid or Base (e.g., Sodium Ethoxide) |
Amidation Reactions
The ester group of this compound can be converted to an amide through reaction with an amine. This amidation can be achieved by treating the ester with an amine, sometimes in the presence of a catalyst or with heating. For instance, methyl nicotinate (B505614) can react with hydrazine (B178648) hydrate (B1144303) at elevated temperatures to form the corresponding hydrazide. sigmaaldrich.com Similarly, nicotinic acid can be esterified and then treated with ammonium (B1175870) hydroxide to produce nicotinic acid amide. bldpharm.com These methods are applicable to the synthesis of various amide derivatives from this compound.
| Reactant | Reagents | Product |
| This compound | Amine (e.g., R-NH2) | N-substituted-2-chloro-5-fluoronicotinamide |
Reactions Involving the Halogen Substituents
The chlorine and fluorine atoms on the pyridine (B92270) ring are key sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-5 Positions
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens. libretexts.orgmasterorganicchemistry.com In this compound, both the C-2 and C-5 positions are potential sites for nucleophilic attack.
The chlorine atom at the C-2 position is highly activated towards SNAr. researchgate.netyoutube.com This is because the nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com Reactions with various nucleophiles, such as amines, can proceed to replace the chlorine at this position. acs.orgresearchgate.netresearchgate.net The reactivity of 2-chloropyridines in SNAr reactions is well-established and often requires heating to overcome the energy barrier of disrupting the ring's aromaticity. researchgate.net
The fluorine atom at the C-5 position is generally less reactive towards SNAr compared to the C-2 chloro substituent. researchgate.net While fluorine is a good leaving group in SNAr reactions due to its high electronegativity which activates the ring towards nucleophilic attack, its position relative to the activating pyridine nitrogen is crucial. masterorganicchemistry.comyoutube.com In some cases, a fluorine atom at the 5-position can even retard the rate of nucleophilic substitution at the 2-position. researchgate.net However, under specific conditions, particularly with strong nucleophiles, substitution at the C-5 position can occur. Studies on other fluoropyridines have shown that SNAr reactions can be performed under milder conditions than previously thought, allowing for substitution in the presence of various functional groups. acs.org
| Position | Halogen | Reactivity towards SNAr | Influencing Factors |
| C-2 | Chlorine | High | Proximity to the ring nitrogen, which stabilizes the intermediate. |
| C-5 | Fluorine | Lower | Less activation compared to the C-2 position. Can be influenced by the reaction conditions and the nucleophile's strength. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The halogen substituents on this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. acs.orgwikipedia.orgwikipedia.org
Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgwikipedia.org This method is widely used for the synthesis of biaryl compounds. wikipedia.org The reactivity of 2-chloropyridines in Suzuki couplings has been demonstrated, often utilizing palladium catalysts with specific phosphine (B1218219) ligands to achieve high yields. acs.org
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgsioc-journal.cn This reaction is a powerful tool for the vinylation of aryl halides. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. bldpharm.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orguark.edu It is a highly effective method for the synthesis of arylalkynes and can be carried out under mild conditions. uark.edu
| Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki | Boronic acid/ester | Palladium catalyst, Base | Aryl-substituted nicotinate |
| Heck | Alkene | Palladium catalyst, Base | Alkene-substituted nicotinate |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkyne-substituted nicotinate |
Applications of Methyl 2 Chloro 5 Fluoronicotinate As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The strategic placement of reactive sites on the pyridine (B92270) ring of methyl 2-chloro-5-fluoronicotinate allows for its use in the construction of complex molecular architectures found in a variety of biologically active compounds.
Role in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors
While direct synthesis of HIV-1 integrase inhibitors from this compound is not explicitly detailed in the provided search results, the synthesis of structurally related compounds highlights the importance of halogenated and functionalized pyridine rings in this class of drugs. For instance, the synthesis of potent HIV-1 integrase inhibitors often involves key intermediates that are substituted pyridines. nih.gov The chloro and fluoro substituents on the pyridine ring can be crucial for modulating the electronic properties and metabolic stability of the final drug molecule.
Intermediate for Naphthyridine Antibacterial Agents
Naphthyridine derivatives are a significant class of antibacterial agents. nih.gov The core structure of many of these agents is 4-oxo-1,8-naphthyridine-3-carboxylic acid. nih.gov The synthesis of these complex heterocyclic systems can utilize substituted pyridines as starting materials. The chloro and fluoro groups on this compound can serve as handles for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, to build the second ring of the naphthyridine scaffold. rsc.org
Synthesis of Farnesoid X Receptor (FXR) Modulating Compounds
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. nih.govnih.gov Modulators of FXR are being investigated for the treatment of various metabolic diseases. The synthesis of potent and selective FXR modulators often involves the use of functionalized aromatic and heteroaromatic building blocks. The pyridine ring of this compound can be incorporated into the scaffold of FXR modulators to fine-tune their pharmacological properties.
Building Block for Pyridine-Containing Active Pharmaceutical Ingredients (APIs)
The pyridine moiety is a common structural motif in a vast array of active pharmaceutical ingredients (APIs). agropages.com this compound serves as a valuable building block for introducing a functionalized pyridine ring into drug candidates. americanelements.com The chloro group can be readily displaced by various nucleophiles, and the ester group can be hydrolyzed or converted to other functional groups, providing multiple avenues for structural diversification.
Utility in Agrochemical Development
The pyridine ring is a key component in many modern pesticides due to its ability to confer high efficacy and low toxicity. agropages.com Chlorinated and fluorinated pyridine derivatives are particularly important intermediates in the synthesis of a wide range of agrochemicals. agropages.com The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel herbicides, insecticides, and fungicides. The presence of both chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final agrochemical product.
Application in Material Science for Functional Materials
While specific applications of this compound in material science are not extensively documented in the provided search results, functionalized pyridine derivatives are known to be used in the development of various functional materials. These can include organic light-emitting diodes (OLEDs), polymers with specific electronic or optical properties, and metal-organic frameworks (MOFs). The reactive sites on this compound could potentially be utilized to incorporate this building block into larger polymeric or supramolecular structures, thereby imparting desired properties to the resulting materials. bldpharm.com
Synthesis of Radiolabeled Compounds for Positron Emission Tomography (PET)
The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), is the most commonly used radionuclide for PET due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy. The introduction of ¹⁸F into biologically active molecules often requires multi-step synthetic procedures, where the choice of precursor is crucial for achieving high radiochemical yields and purity. This compound has emerged as a valuable precursor in this context, particularly for the synthesis of 6-[¹⁸F]-fluoronicotinate derivatives.
Precursor for 6-[¹⁸F]-Fluoronicotinate Derivatives
This compound serves as a key starting material for the production of 6-[¹⁸F]-fluoronicotinate derivatives, which are important prosthetic groups for the ¹⁸F-labeling of biomolecules such as peptides and proteins. The presence of a chlorine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic aromatic substitution by [¹⁸F]fluoride. This reaction is the cornerstone of its application in PET radiochemistry.
The general strategy involves the reaction of this compound with [¹⁸F]fluoride, produced via a cyclotron, in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex, in an aprotic solvent at an elevated temperature. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride ion by the [¹⁸F]fluoride ion, leading to the formation of Methyl 6-[¹⁸F]-fluoro-5-fluoronicotinate. The resulting radiolabeled intermediate can then be further modified, for instance, by hydrolysis of the ester group to the corresponding carboxylic acid, which can then be coupled to a biomolecule of interest.
A closely related and well-documented example that underscores the feasibility of this approach is the synthesis of 6-[¹⁸F]Succinimidyl-fluoronicotinate ([¹⁸F]SFPy) from ethyl 6-chloronicotinate. nih.gov In this synthesis, the chloro-precursor is reacted with [¹⁸F]fluoride, followed by hydrolysis and subsequent esterification to yield the final prosthetic group. nih.gov This analogous reaction provides strong evidence for the potential of this compound to serve as an efficient precursor for 6-[¹⁸F]-fluoronicotinate derivatives.
The one-step radiosynthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) from a trimethylammonium precursor further highlights the significance of the 6-[¹⁸F]fluoronicotinate core in PET tracer development. acs.org This method offers high radiochemical yields and simplifies the labeling process. acs.org The demand for efficient methods to produce such prosthetic groups makes precursors like this compound highly valuable to the radiopharmaceutical community.
Research Findings:
| Precursor | Radiolabeled Product | Application | Reference |
| Ethyl 6-chloronicotinate | 6-[¹⁸F]Succinimidyl-fluoronicotinate ([¹⁸F]SFPy) | Prosthetic group for labeling biomolecules | nih.gov |
| N,N,N-Trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Prosthetic group for efficient labeling of biomolecules | acs.org |
Spectroscopic Characterization and Structural Elucidation of Methyl 2 Chloro 5 Fluoronicotinate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like Methyl 2-chloro-5-fluoronicotinate, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) NMR techniques, is essential for unambiguous structural assignment.
¹H NMR Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of these signals provide valuable information about the electronic environment and connectivity of the protons.
The pyridine ring contains two protons. The proton at the 4-position is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at the 6-position. The proton at the 6-position would likely present as a doublet, coupling with the proton at the 4-position. The methyl group of the ester will appear as a singlet, typically in the range of 3.8-4.0 ppm.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-4 | 7.8 - 8.2 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 8.3 - 8.7 | d | J(H-H) ≈ 2-3 |
| -OCH₃ | 3.8 - 4.0 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, F, N, O).
The carbon of the carbonyl group in the ester is expected to appear at the most downfield position (typically 160-170 ppm). The carbon atoms of the pyridine ring will have characteristic shifts influenced by the substituents. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The carbon of the methyl group will appear at the most upfield position.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 162 - 168 |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 (d, J(C-F) ≈ 20-30 Hz) |
| C-5 | 155 - 160 (d, ¹J(C-F) ≈ 250-260 Hz) |
| C-6 | 140 - 145 |
| -OCH₃ | 52 - 55 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, a single signal is expected for the fluorine atom at the 5-position. The chemical shift of this signal will be influenced by the electronic environment of the pyridine ring. It is expected to appear as a doublet of doublets due to coupling with the protons at the 4 and 6-positions of the ring.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the relationship between the H-4 and H-6 protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms on the pyridine ring and confirm the assignment of the methyl protons to the methyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₇H₅ClFNO₂), the molecular weight is 189.57 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 189. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 191 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). This precise mass measurement is a powerful tool for confirming the molecular formula of the compound.
Key Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Common fragmentation patterns would include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a fragment at m/z 158.
Loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 130.
Loss of a chlorine atom, giving a fragment at m/z 154.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, revealing the presence of specific functional groups and details about the molecular structure.
Expected Vibrational Modes for this compound:
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the substituted pyridine ring and the methyl ester group. The key vibrational modes can be assigned as follows:
Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. The substitution pattern with chloro and fluoro groups will influence the exact positions and intensities of these bands.
Carbonyl (C=O) Stretching: The methyl ester group will give rise to a strong and sharp absorption band corresponding to the C=O stretching vibration. For aromatic esters, this band is typically located in the region of 1730-1715 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.
C-Cl and C-F Vibrations: The C-Cl stretching vibration is anticipated to appear as a strong to medium band in the 800-600 cm⁻¹ region. The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ range and is often strong.
Methyl Group Vibrations: The methyl group of the ester will exhibit symmetric and asymmetric C-H stretching vibrations around 2950 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1380 cm⁻¹.
Comparative Analysis with 2-chloro-5-fluoro phenol (B47542):
To provide a more concrete example of the vibrational characteristics of a similarly substituted aromatic ring, we can look at the experimental and theoretical vibrational spectral analysis of 2-chloro-5-fluoro phenol (2C5FP). A study utilizing DFT-B3LYP/6–31++G (d,p) level of computation has provided insights into the vibrational modes of this molecule. While the phenol has a hydroxyl group instead of a methyl nicotinate (B505614) group, the vibrational modes of the shared 2-chloro-5-fluoro substituted aromatic system offer valuable comparative data.
Interactive Data Table: Predicted IR and Raman Frequencies for a 2-chloro-5-fluoro Aromatic System (based on 2-chloro-5-fluoro phenol data)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of the C-H bonds on the pyridine ring. |
| Carbonyl C=O Stretch | 1730 - 1715 | Strong, sharp absorption characteristic of the ester carbonyl group. |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | In-plane stretching vibrations of the pyridine ring. |
| Methyl C-H Bend | 1450, 1380 | Bending vibrations of the methyl group in the ester function. |
| C-F Stretch | 1400 - 1000 | Stretching vibration of the carbon-fluorine bond. |
| C-O Stretch | 1300 - 1100 | Stretching vibrations of the ester C-O bonds. |
| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |
Note: The exact positions of the peaks for this compound may vary due to the influence of the methyl ester group and the nitrogen atom in the pyridine ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
Predicted Crystal Structure of this compound:
While a specific crystal structure for this compound is not publicly available, we can hypothesize its solid-state characteristics based on the structures of related compounds. The molecule is expected to be largely planar, although there might be a slight torsion angle between the plane of the pyridine ring and the methyl ester group.
In the crystalline state, the packing of the molecules will be governed by a combination of intermolecular forces, including:
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.
Weak C-H···O and C-H···N Hydrogen Bonds: The presence of the ester oxygen atoms and the pyridine nitrogen atom as potential hydrogen bond acceptors, and the aromatic and methyl C-H groups as weak donors, suggests that weak hydrogen bonding will play a role in stabilizing the crystal lattice.
Comparative Analysis with Methyl 5-chloro-2-nitrobenzoate:
The crystal structure of Methyl 5-chloro-2-nitrobenzoate, a related aromatic ester, provides a useful model for understanding the potential solid-state structure. In the crystal structure of this compound, weak C-H···O interactions are observed to link the molecules into layers. It is plausible that this compound would exhibit similar layered structures stabilized by analogous weak intermolecular forces.
Interactive Data Table: Crystallographic Data for a Representative Substituted Aromatic Ester (Methyl 5-chloro-2-nitrobenzoate). aobchem.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| Volume (ų) | 899.1 (3) |
| Z | 4 |
This data is for Methyl 5-chloro-2-nitrobenzoate and serves as an illustrative example of the type of structural information obtained from X-ray crystallography for a related molecule. The parameters for this compound are expected to differ.
Computational Chemistry and Theoretical Studies on Methyl 2 Chloro 5 Fluoronicotinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2-chloro-5-fluoronicotinate, DFT can provide valuable insights into its geometry, electronic properties, and spectroscopic characteristics.
The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents.
Following geometry optimization, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density to understand how electrons are distributed across the molecule. The presence of electronegative atoms like chlorine, fluorine, and oxygen, as well as the nitrogen in the pyridine ring, would significantly influence this distribution, creating regions of positive and negative electrostatic potential.
Illustrative Data from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p)):
| Parameter | Hypothetical Calculated Value |
| C2-Cl Bond Length (Å) | 1.74 |
| C5-F Bond Length (Å) | 1.35 |
| C3-C(O)O Bond Length (Å) | 1.49 |
| O=C-O Bond Angle (°) | 125.0 |
| Pyridine Ring Planarity | Near Planar |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be performed. These calculations help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the nuclei.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) and Raman spectra. This is useful for identifying characteristic functional group vibrations and for confirming the structure of the compound. Studies on similar molecules, such as 2-chloro-5-methylpyrimidine, have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. acs.org
Hypothetical Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1725 |
| C-Cl Stretch | ~750 |
| C-F Stretch | ~1250 |
| Pyridine Ring Vibrations | 1400-1600 |
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and intramolecular interactions, such as hyperconjugation. This analysis provides a more detailed picture of the electron delocalization and bonding within the molecule. For a compound like this compound, NBO analysis would reveal the nature of the interactions between the substituents and the pyridine ring.
Molecular Dynamics Simulations for Conformational Analysis
While the pyridine ring itself is rigid, the methyl ester group in this compound has rotational freedom. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this substituent. By simulating the motion of the atoms over time, MD can identify the most populated conformations and the energy barriers between them. This information is important for understanding how the molecule might interact with biological targets or other molecules in solution. Such simulations have been used to study the conformational behavior of various substituted pyridine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design and toxicology to predict the biological activity or properties of chemical compounds based on their molecular structures. If this compound were part of a series of compounds being evaluated for a particular biological activity, QSAR models could be developed.
These models typically involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and then using statistical methods to find a correlation between these descriptors and the observed activity. For nicotinic acid derivatives, QSAR studies have been used to rationalize their agonist activity at various receptors. The insights from such models can guide the design of new analogs with improved potency or other desired properties.
Reaction Mechanism Studies Using Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. For example, computational studies on the carboxylation of pyridines have provided insights into the regioselectivity of the reaction. nih.gov
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction pathway. For instance, the mechanism of nucleophilic substitution at the chloro-substituted position or reactions involving the ester group could be investigated computationally.
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-chloro-5-fluoronicotinate in laboratory settings?
this compound requires strict adherence to safety protocols due to its potential reactivity and toxicity. Key measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling volatile intermediates .
- Waste Management : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Emergency Procedures : Immediate decontamination with water for accidental exposure and prompt medical consultation if ingested or inhaled .
Q. What synthetic routes are commonly employed for the preparation of this compound?
The compound is typically synthesized via esterification of 2-chloro-5-fluoronicotinic acid. A standard protocol involves:
Acid Activation : React the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
Esterification : Treat the intermediate with methanol under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts.
Purification : Isolate the product via vacuum distillation or recrystallization. Yields range from 60–75% under optimized conditions .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Critical characterization techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 189.5 (M⁺) with chlorine/fluorine isotopic patterns .
- IR Spectroscopy : C=O stretch at ~1720 cm⁻¹, C-F stretch at 1200–1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when addressing competing side reactions?
Optimization strategies include:
- Temperature Control : Maintain ≤0°C during acyl chloride formation to minimize hydrolysis.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Byproduct Analysis : Monitor reaction progress via TLC or GC-MS to identify and suppress side products (e.g., dimethyl ether derivatives) .
Q. What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data during structural elucidation?
Discrepancies often arise from solvent effects or impurities. Mitigation approaches:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl 2-chloro-5-fluoronicotinate, CAS 139911-30-1) to identify consistent patterns .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric forms.
- Purity Assessment : Verify compound purity via HPLC (>95%) before spectral analysis .
Q. How should researchers design controlled experiments to evaluate the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
A robust experimental design includes:
- Variable Screening : Test nucleophiles (e.g., amines, alkoxides) under varying temperatures (25–80°C) and solvents (THF, DMSO).
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction rates.
- Computational Modeling : Employ DFT calculations to predict reactive sites (e.g., C2 vs. C5 positions) and compare with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
